2,6-Dimethylpiperazine dihydrochloride
Overview
Description
2,6-Dimethylpiperazine dihydrochloride is a chemical compound belonging to the piperazine family. It is characterized by the presence of two methyl groups attached to the piperazine ring, and it is commonly used in various scientific and industrial applications. The compound is known for its stability and reactivity, making it a valuable component in chemical synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of L-N-Boc-alaninamide with R-propylene oxide under specific conditions to yield the desired product . Another approach involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often employed.
Substitution: Halogenating agents and nucleophiles are frequently used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted piperazines, N-oxides, and reduced derivatives, which have significant applications in pharmaceuticals and chemical research .
Scientific Research Applications
2,6-Dimethylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biological pathways and enzyme interactions.
Medicine: It serves as an intermediate in the production of pharmaceutical drugs.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The compound’s effects are mediated through pathways involving GABA receptors, leading to various physiological responses .
Comparison with Similar Compounds
- 1,4-Dimethylpiperazine
- 2-Methylpiperazine
- 1-Methylpiperazine
- trans-2,5-Dimethylpiperazine
Comparison: Compared to these similar compounds, 2,6-dimethylpiperazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in specialized applications where other piperazine derivatives may not be as effective .
Properties
IUPAC Name |
2,6-dimethylpiperazine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-3-7-4-6(2)8-5;;/h5-8H,3-4H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOYHYMXNYOPAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1)C.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623503 | |
Record name | 2,6-Dimethylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98618-52-1 | |
Record name | 2,6-Dimethylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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